molecular formula C11H14BrNO B1380369 2-(3-Bromo-5-methylphenyl)morpholine CAS No. 1522062-53-8

2-(3-Bromo-5-methylphenyl)morpholine

Cat. No.: B1380369
CAS No.: 1522062-53-8
M. Wt: 256.14 g/mol
InChI Key: XNXAVHQDUFEEGB-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO. It is a morpholine derivative where the morpholine ring is substituted with a 3-bromo-5-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)morpholine typically involves the reaction of 3-bromo-5-methylphenylamine with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common synthetic route is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-(3-azido-5-methylphenyl)morpholine, while oxidation with m-CPBA would produce the corresponding N-oxide .

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity towards its molecular targets. The morpholine ring can interact with various biological pathways, influencing the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-methylphenyl)morpholine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen substituents. The bromine atom’s size and electronegativity can influence the compound’s reactivity and binding properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-(3-Bromo-5-methylphenyl)morpholine is an organic compound characterized by the molecular formula C11_{11}H14_{14}BrNO. This morpholine derivative is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and various forms of cancer. The presence of a bromine atom in its structure enhances its biological activity through specific interactions with biological targets.

The compound's unique structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be substituted with other nucleophiles, potentially altering its pharmacological profile. The morpholine ring plays a crucial role in modulating the activity of enzymes and receptors involved in neurodegenerative diseases and cancer.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The bromine substituent enhances binding affinity, while the morpholine ring facilitates interactions with various biological pathways, influencing its overall pharmacological effects .

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been evaluated against several cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). The MTT assay indicated significant cytotoxic effects, with IC50_{50} values comparable to established chemotherapeutic agents .

Cell LineIC50_{50} Value (µg/ml)Reference
Hep-G22.6 ± 0.11
MCF-73.0 ± 0.2

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of bacterial species. The compound was tested using standard Petri dish methodologies against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Studies : In a study assessing the cytotoxicity of morpholine derivatives, including this compound, researchers utilized the MTT assay to evaluate effects on cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition, supporting further investigation into their mechanisms .
  • Receptor Interaction Studies : Morpholine derivatives have been shown to modulate receptors involved in mood disorders and neurodegenerative diseases. Specifically, studies have highlighted how these compounds can interact with cannabinoid receptors and other metabotropic receptors, which may lead to therapeutic applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

2-(3-bromo-5-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-4-9(6-10(12)5-8)11-7-13-2-3-14-11/h4-6,11,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXAVHQDUFEEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-5-methylphenyl)morpholine
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2-(3-Bromo-5-methylphenyl)morpholine
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2-(3-Bromo-5-methylphenyl)morpholine
Reactant of Route 4
2-(3-Bromo-5-methylphenyl)morpholine
Reactant of Route 5
2-(3-Bromo-5-methylphenyl)morpholine
Reactant of Route 6
2-(3-Bromo-5-methylphenyl)morpholine

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